molecular formula C14H14FNO2S B4651903 N-(4-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide

N-(4-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide

Cat. No. B4651903
M. Wt: 279.33 g/mol
InChI Key: YFRQMLFVNYSNQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide, also known as FMS, is a chemical compound that has been widely used in scientific research. The compound is a sulfonamide derivative and is commonly used as a pharmacological tool to investigate the function of certain proteins and enzymes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide involves the inhibition of the activity of carbonic anhydrase enzymes. N-(4-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide binds to the active site of the enzyme and prevents the substrate from binding, thus inhibiting the enzyme's activity. This inhibition of carbonic anhydrase activity has been shown to have various biochemical and physiological effects.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase activity by N-(4-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been shown to have various biochemical and physiological effects. For example, N-(4-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been shown to reduce the production of aqueous humor in the eye, making it a potential treatment for glaucoma. N-(4-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has also been shown to reduce the growth of certain cancer cells, making it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide in lab experiments is its specificity for carbonic anhydrase enzymes. N-(4-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been shown to selectively inhibit the activity of these enzymes, making it a useful tool for studying their function. However, one of the limitations of using N-(4-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide is its potential toxicity. N-(4-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been shown to be toxic to certain cell types, and caution should be taken when using it in lab experiments.

Future Directions

There are many future directions for the use of N-(4-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide in scientific research. One potential direction is the development of N-(4-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide-based therapies for glaucoma and other eye diseases. Another potential direction is the use of N-(4-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide as an anti-cancer agent. Additionally, N-(4-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide could be used to study the role of carbonic anhydrase enzymes in various physiological processes, such as acid-base balance and respiration.
Conclusion:
In conclusion, N-(4-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide is a useful tool for investigating the function of carbonic anhydrase enzymes in various physiological processes. Its specificity for these enzymes makes it a valuable pharmacological tool for studying their role in disease and normal physiology. However, caution should be taken when using N-(4-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide in lab experiments due to its potential toxicity. There are many future directions for the use of N-(4-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide in scientific research, including the development of N-(4-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide-based therapies for glaucoma and other eye diseases, and the use of N-(4-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide as an anti-cancer agent.

Scientific Research Applications

N-(4-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been used in various scientific research studies to investigate the function of certain proteins and enzymes. One of the most common uses of N-(4-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide is in the study of carbonic anhydrase enzymes. Carbonic anhydrases are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. N-(4-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, making it a useful tool for studying the role of these enzymes in various physiological processes.

properties

IUPAC Name

N-(4-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-11-2-4-12(5-3-11)10-19(17,18)16-14-8-6-13(15)7-9-14/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRQMLFVNYSNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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